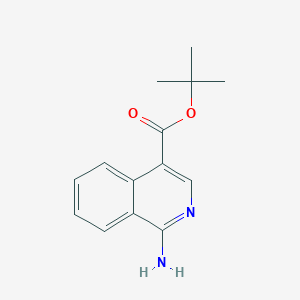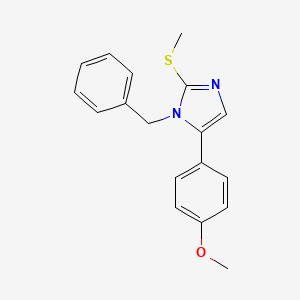
Tert-butyl 1-aminoisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-aminoisoquinoline-4-carboxylate: is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-aminoisoquinoline-4-carboxylate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The general synthetic route includes:
Protection of the Amino Group: The amino group of the isoquinoline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. This reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.
Formation of the Carboxylate: The carboxylate group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide (CO2) in the presence of a suitable catalyst.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Tert-butyl 1-aminoisoquinoline-4-carboxylate can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amines, alcohols
Substitution: Various substituted isoquinoline derivatives
Aplicaciones Científicas De Investigación
Tert-butyl 1-aminoisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its isoquinoline core is known to interact with various biological targets.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound can interact with cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 1-aminoisoquinoline-3-carboxylate
- Tert-butyl 1-aminoisoquinoline-5-carboxylate
- Tert-butyl 1-aminoisoquinoline-6-carboxylate
Uniqueness
Tert-butyl 1-aminoisoquinoline-4-carboxylate is unique due to the position of the carboxylate group on the isoquinoline ring. This positional isomerism can lead to differences in reactivity, biological activity, and interaction with molecular targets. The tert-butyl group also provides steric hindrance, which can influence the compound’s stability and reactivity compared to its analogs.
Propiedades
IUPAC Name |
tert-butyl 1-aminoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)11-8-16-12(15)10-7-5-4-6-9(10)11/h4-8H,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVNQJBNLUZGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2469139.png)


![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)


![METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2469157.png)
![ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)
